5-[({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)amino]-2-methylbenzenecarbonitrile
CAS No.: 297150-11-9
Cat. No.: VC4299940
Molecular Formula: C22H17FN2O
Molecular Weight: 344.389
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 297150-11-9 |
|---|---|
| Molecular Formula | C22H17FN2O |
| Molecular Weight | 344.389 |
| IUPAC Name | 5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]-2-methylbenzonitrile |
| Standard InChI | InChI=1S/C22H17FN2O/c1-16-2-9-21(12-19(16)13-24)25-14-17-5-10-22(11-6-17)26-15-18-3-7-20(23)8-4-18/h2-12,14H,15H2,1H3 |
| Standard InChI Key | UDHGUSHYZVOPRB-AFUMVMLFSA-N |
| SMILES | CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C#N |
Introduction
5-[({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)amino]-2-methylbenzenecarbonitrile is a complex organic compound with a specific molecular structure that includes a fluorobenzyl group, a methyleneamino linkage, and a benzonitrile backbone. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synonyms
-
5-[((4-[(4-Fluorobenzyl)oxy]phenyl)methylene)amino]-2-methylbenzenecarbonitrile
-
5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]-2-methylbenzonitrile
-
Benzonitrile, 5-[[[4-[(4-fluorophenyl)methoxy]phenyl]methylene]amino]-2-methyl-
Research Findings
Research on this compound is limited, but its structural components suggest potential biological activities. The presence of a fluorobenzyl group and a nitrile functionality could contribute to interactions with biological targets, such as enzymes or receptors.
Potential Applications
-
Pharmaceuticals: Compounds with similar structures are often explored for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.
-
Organic Synthesis: The compound can serve as a precursor or intermediate in the synthesis of more complex molecules, leveraging its reactive sites for further modification.
Chemical and Physical Data
| Property | Value |
|---|---|
| Molecular Formula | C22H17FN2O |
| Molar Mass | 344.38 g/mol |
| CAS Number | 297150-11-9 |
| Synonyms | See Section 2.2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume